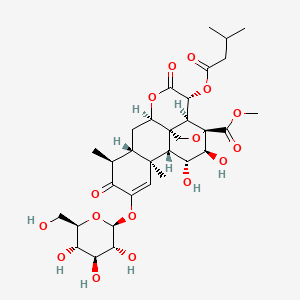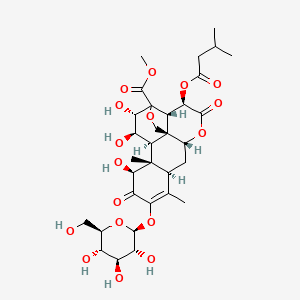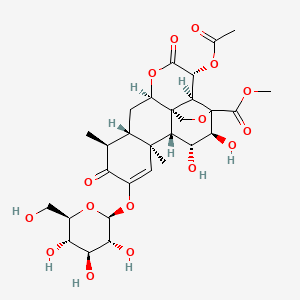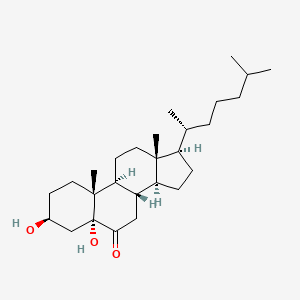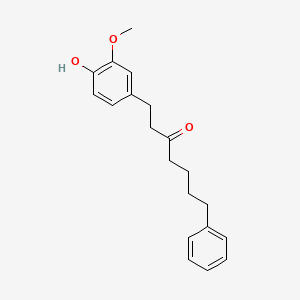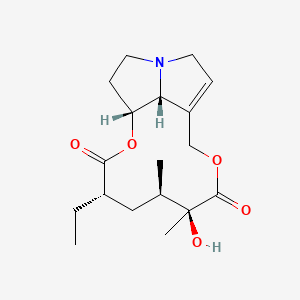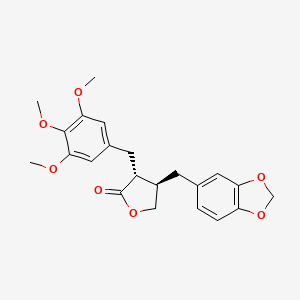![molecular formula C19H14ClN3O4 B1682416 7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione CAS No. 170142-20-8](/img/structure/B1682416.png)
7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione
説明
ZD-9379 is a NMDA receptor antagonist potentially for the treatment of pain and stroke. ZD9379 is also a glycine site antagonist, ZD9379 which reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion. ZD9379 reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion.
科学的研究の応用
Synthesis and Cytotoxicity
- Chemical Synthesis : This compound can be synthesized via Fischer's indole synthesis, involving various chemical reactions like nitration and oxidation. Such syntheses often lead to derivatives with cytotoxic properties, suggesting potential applications in cancer research (Helissey, Giorgi-Renault, Renault, & Cros, 1989).
- Cytotoxic Activities : The derivatives of this compound, particularly those unsubstituted at the 4-position, exhibit notable cytotoxicity. This indicates their potential use in developing anti-cancer agents (Helissey, Giorgi-Renault, Renault, & Cros, 1989).
Metabolic and Structural Studies
- Metabolite Synthesis : Derivatives of this compound are utilized in synthesizing metabolites of other complex molecules, demonstrating its utility in medicinal chemistry and drug development (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
- Structural Modifications : Various chemical reactions can modify the structure of this compound, leading to new derivatives with different properties. This flexibility in structural modification is crucial for exploring new pharmacological agents (Croisy-Delcey, Bisagni, & Huel, 1993).
Novel Derivative Synthesis
- Derivative Synthesis for Cytotoxic Evaluation : Novel derivatives, like 7-aryl-10, 11-dihydro-7H-chromeno[4, 3-b]quinoline-6, 8(9H, 12H)-dione, have been synthesized from this compound. These derivatives are evaluated for cytotoxic activities, suggesting their potential in cancer therapy (Motamedi, Shafiee, Rezai, Firuzi, Edraki, & Miri, 2014).
Environmental and Green Chemistry Applications
- Green Chemistry : Derivatives of this compound have been synthesized using environmentally friendly methods, like water-based protocols. This highlights its role in developing sustainable and eco-friendly chemical processes (Rajesh, Bala, Perumal, & Menéndez, 2011).
Antimicrobial Properties
- Antimicrobial Activities : Some derivatives of this compound have shown antimicrobial activities, indicating its potential use in developing new antimicrobial agents (Kumar & Kumar, 2021).
特性
IUPAC Name |
7-chloro-2-(4-methoxy-2-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c1-9-7-11(27-2)4-6-14(9)23-19(26)15-16(18(25)22-23)21-13-8-10(20)3-5-12(13)17(15)24/h3-8H,1-2H3,(H,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTDMIAVUUYOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C(=O)C3=C(C(=O)N2)NC4=C(C3=O)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



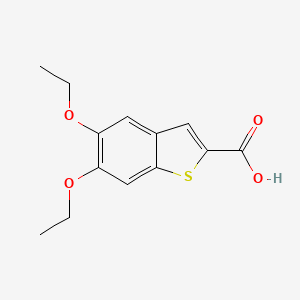
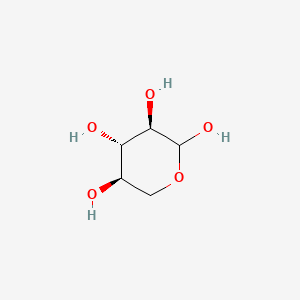
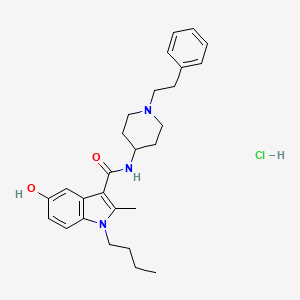
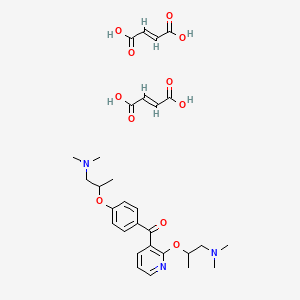
![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)
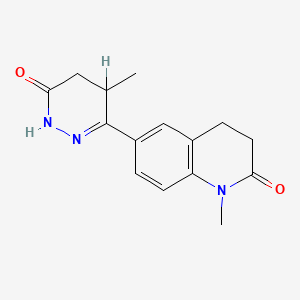
![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)
